Cas no 58837-31-3 (3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one)
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-chloroethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
- DB-303753
- SCHEMBL6215564
- 3-(2-Chloroethyl)-2,7-dimethyl-(4H)-pyrido-(1,2a]
- 58837-31-3
- AKOS022172267
- WTAHIERDSNGTGY-UHFFFAOYSA-N
- DTXSID40497197
- AE-641/09412059
- 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one
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- Inchi: 1S/C12H13ClN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3
- InChI Key: WTAHIERDSNGTGY-UHFFFAOYSA-N
- SMILES: ClCCC1=C(C)N=C2C=CC(C)=CN2C1=O
Computed Properties
- Exact Mass: 236.07200
- Monoisotopic Mass: 236.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.59 g/l) (25 º C),
- PSA: 34.37000
- LogP: 2.09260
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187186-1g |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 95% | 1g |
$640.56 | 2023-09-01 | |
| TRC | C366090-10mg |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 10mg |
$ 133.00 | 2023-04-18 | ||
| TRC | C366090-25mg |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 25mg |
$ 190.00 | 2023-04-18 | ||
| TRC | C366090-50mg |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 50mg |
$ 356.00 | 2023-04-18 | ||
| TRC | C366090-100mg |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 100mg |
$ 666.00 | 2023-09-08 | ||
| TRC | C366090-250mg |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 250mg |
$ 1476.00 | 2023-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738667-1g |
3-(2-Chloroethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 98% | 1g |
¥4529.00 | 2024-05-07 | |
| Chemenu | CM167426-1g |
3-(2-chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one |
58837-31-3 | 95% | 1g |
$*** | 2023-05-30 |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one
Introduction to 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one (CAS No. 58837-31-3)
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 58837-31-3, belongs to the pyrido[1,2-a]pyrimidine class, a scaffold that is widely recognized for its biological activity. The presence of a chloroethyl substituent and a dimethyl group at specific positions in the molecule imparts distinct chemical reactivity and potential pharmacological significance, making it a subject of intense research interest.
The structural framework of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one consists of a fused bicyclic system containing nitrogen atoms at key positions. This arrangement facilitates various interactions with biological targets, including enzymes and receptors. The chloroethyl moiety is particularly noteworthy as it introduces a polar and potentially nucleophilic site that can engage in hydrogen bonding or coordinate with metal ions, depending on the context. Additionally, the dimethyl groups at the 2- and 7-positions enhance the steric environment around the nitrogen atoms, influencing both solubility and binding affinity.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. The pyrido[1,2-a]pyrimidine scaffold has been extensively explored for its potential in treating various diseases, including cancer and inflammatory disorders. Studies have demonstrated that derivatives of this scaffold can modulate key signaling pathways involved in cell proliferation, apoptosis, and immune response. The compound 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one represents an intriguing derivative that warrants further investigation into its biological profile.
One of the most compelling aspects of this compound is its ability to interact with biological macromolecules in a targeted manner. The nitrogen-rich structure allows for multiple hydrogen bonding opportunities, which is crucial for binding to proteins such as kinases and transcription factors. Moreover, the chloroethyl substituent can serve as a handle for further chemical modification, enabling the synthesis of libraries of analogs with tailored properties. Such modifications are essential for optimizing potency, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry have facilitated the rapid design and evaluation of novel heterocyclic compounds like 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one. Molecular docking studies have shown that this compound can bind effectively to several protein targets implicated in cancer progression. For instance, preliminary simulations suggest that it may interact with tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are known drivers of tumor growth and angiogenesis. These findings align with emerging research indicating that pyrido[1,2-a]pyrimidine derivatives exhibit promising antitumor activity.
The synthesis of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions to form the pyrido[1,2-a]pyrimidine core followed by functionalization at the 2-, 7-, and 4-position using appropriate reagents. The introduction of the chloroethyl group typically involves nucleophilic substitution reactions where an alkyl halide is displaced by an amine or another nucleophile. The presence of protecting groups may be necessary to prevent unwanted side reactions during synthesis.
In terms of pharmacological evaluation,3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one has shown preliminary promise in cell-based assays. In vitro studies have indicated that it can inhibit proliferation in certain cancer cell lines while exhibiting relatively low toxicity toward normal cells. This selective toxicity is a desirable characteristic for any potential therapeutic agent and suggests that further development could yield a valuable drug candidate. Additionally,chloroethyl-containing compounds have been explored for their ability to enhance drug delivery systems, potentially improving bioavailability and therapeutic efficacy.
The potential applications of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one extend beyond oncology; it may also have utility in treating inflammatory diseases where dysregulated signaling pathways play a critical role. For example,pyrido[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties, particularly in modulating cytokine production and immune cell function. The structural features of this compound make it amenable to further derivatization aimed at enhancing its therapeutic profile while minimizing off-target effects.
As research continues to uncover new biological targets and mechanisms,3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido1,2-apyrimidin-4-one (CAS No. 58837-31-3) will likely remain at the forefront of pharmaceutical innovation within the heterocyclic chemistry domain. Its unique structural attributes offer a rich foundation for designing molecules with improved pharmacological properties,including enhanced solubility, bioavailability,and metabolic stability. Collaborative efforts between synthetic chemists,biologists,and medicinal chemists will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
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